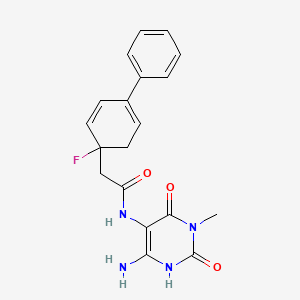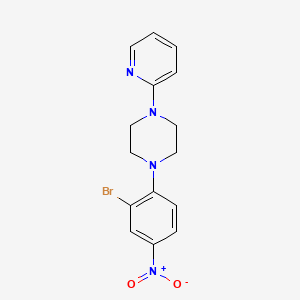
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromo-4-nitrophenyl group and a pyridin-2-yl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine typically involves multi-step organic reactions. One common method starts with the bromination of 4-nitroaniline to obtain 2-bromo-4-nitroaniline. This intermediate is then reacted with 2-chloropyridine in the presence of a base to form the desired product. The reaction conditions often include solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Conversion to 1-(2-Amino-4-nitrophenyl)-4-(pyridin-2-YL)piperazine.
Oxidation: Introduction of additional nitro or hydroxyl groups.
科学研究应用
1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is investigated for its properties in the development of new materials, such as polymers and nanomaterials, due to its unique structural features.
作用机制
The mechanism of action of 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
1-(2-Chloro-4-nitrophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-aminophenyl)-4-(pyridin-2-YL)piperazine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: 1-(2-Bromo-4-nitrophenyl)-4-(pyridin-2-YL)piperazine is unique due to the combination of the bromine and nitro groups, which confer distinct reactivity and potential biological activity. The presence of the pyridin-2-yl group also adds to its versatility in forming interactions with various biological targets.
This compound’s unique structural features and reactivity make it a valuable subject of study in multiple scientific disciplines.
属性
分子式 |
C15H15BrN4O2 |
|---|---|
分子量 |
363.21 g/mol |
IUPAC 名称 |
1-(2-bromo-4-nitrophenyl)-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C15H15BrN4O2/c16-13-11-12(20(21)22)4-5-14(13)18-7-9-19(10-8-18)15-3-1-2-6-17-15/h1-6,11H,7-10H2 |
InChI 键 |
JJSFPHKHFMKDBB-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


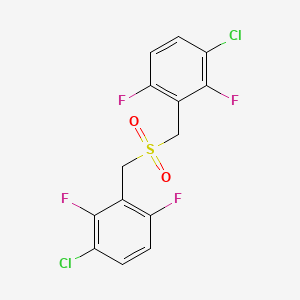
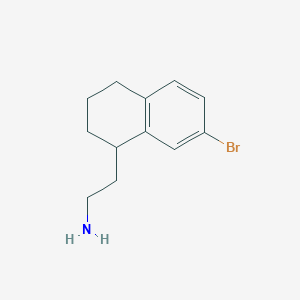
![2'-Acetyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845546.png)
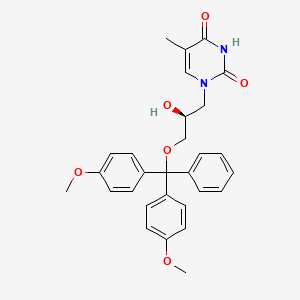
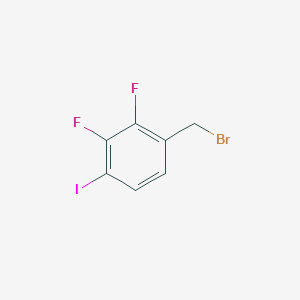
![8,8-Difluoro-5-hydroxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one](/img/structure/B12845562.png)
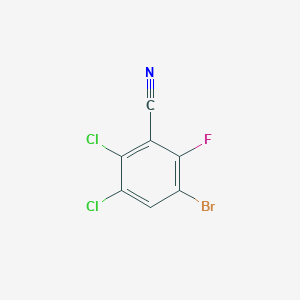
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)


![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)

